molecular formula C10H8ClF2IO2 B14040814 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one

Cat. No.: B14040814
M. Wt: 360.52 g/mol
InChI Key: VFHYIWTXZSSKHE-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9ClF2IO2 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Methoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethyl ether and a suitable base.

    Chlorination: The chloro group is introduced through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.

    Ketone Formation: The propan-2-one moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodine groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, difluoromethoxy, and iodine groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of an iodine atom.

    1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of an iodine atom.

Uniqueness

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, difluoromethoxy, and iodine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H8ClF2IO2

Molecular Weight

360.52 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,1H3

InChI Key

VFHYIWTXZSSKHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)I)OC(F)F)Cl

Origin of Product

United States

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